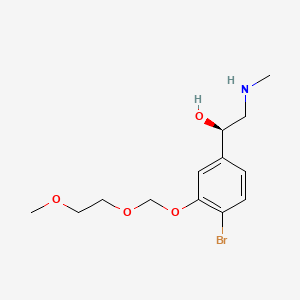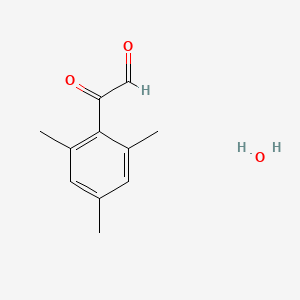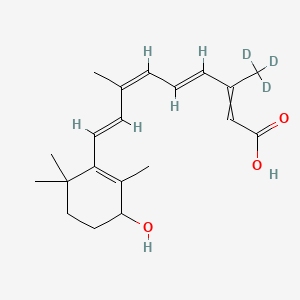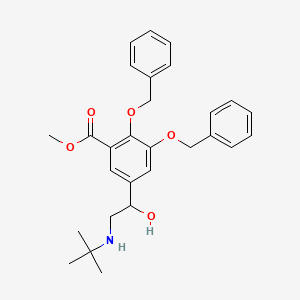
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is a deuterated analog of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole, where deuterium atoms replace hydrogen atoms. This compound is often used in scientific research, particularly in the study of metabolic pathways and the development of analytical methods.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is then functionalized with a 2-methyl-1-pentyl group.
Naphthoylation: The indole core is then subjected to a Friedel-Crafts acylation reaction with 4-methoxynaphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Deuteration: The final step involves the introduction of deuterium atoms to replace the hydrogen atoms in the pentyl group. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the indole core and subsequent functionalization.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Quality Control: The final product undergoes rigorous quality control to ensure the desired purity and isotopic labeling.
化学反应分析
Types of Reactions
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Employed in metabolic studies to trace the metabolic pathways of synthetic cannabinoids.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.
作用机制
The mechanism of action of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects.
相似化合物的比较
Similar Compounds
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole: The non-deuterated analog of the compound.
JWH-018: Another synthetic cannabinoid with a similar indole core structure.
AM-2201: A synthetic cannabinoid with a fluorinated naphthoyl group.
Uniqueness
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies and analytical chemistry. The presence of deuterium atoms allows for more precise tracing of the compound’s metabolic fate and enhances the accuracy of analytical methods.
属性
CAS 编号 |
1346604-97-4 |
|---|---|
分子式 |
C26H27NO2 |
分子量 |
396.574 |
IUPAC 名称 |
(4-methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3/i1D3,4D2,5D2,10D2,17D2 |
InChI 键 |
CNTCHEBQQFICNR-AHPANWGQSA-N |
SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C |
同义词 |
[4-Methoxy-1-naphthalenyl)(2-methyl-1-(pentyl-d11)-1H-indol-3-yl]methanone; JWH 098-d11; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)

![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)

![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)
![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)

